Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a triazolopyridazine core substituted with a p-tolyl group at the 3-position and a thioether-linked butanoate ester at the 6-position. Its molecular complexity renders it significant in medicinal chemistry, particularly for targeting protein interactions or enzymatic pathways.
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-13(17(22)23-3)24-15-10-9-14-18-19-16(21(14)20-15)12-7-5-11(2)6-8-12/h5-10,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGLWYDUNIMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains three reactive domains:
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Thioester group (S) : Prone to nucleophilic acyl substitution or hydrolysis.
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Ester group (COOCH₃) : Susceptible to hydrolysis under acidic or basic conditions.
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Triazolopyridazine core : A fused heterocyclic system that may influence stability and reactivity via electron-withdrawing effects.
Hydrolysis Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | Basic/acidic conditions | Formation of carboxylic acid derivative |
| Thioester hydrolysis | Aqueous base | Conversion to carboxylic acid and thiophenol byproducts |
These reactions are driven by the cleavage of ester and thioester bonds, with reaction rates influenced by pH and temperature.
Nucleophilic Substitution
The thioester group undergoes nucleophilic substitution with reagents like amines or alcohols, replacing the sulfur atom. For example:
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Reaction with NH₃ : Formation of amide derivatives.
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Reaction with OH⁻ : Hydrolytic cleavage to carboxylate salts.
Stability Considerations
While specific thermal stability data are unavailable, analogs like 5-sulfenyl tetrazoles decompose at high temperatures (>110°C) . This suggests that prolonged heating during synthesis or processing should be avoided to prevent degradation .
Reaction Mechanisms
A proposed mechanism for related triazolopyridazine derivatives involves Lewis acid catalysis (e.g., CeCl₃·7H₂O) to facilitate nucleophilic attack or cyclization . The triazolopyridazine ring may stabilize intermediates through resonance effects.
Comparison of Triazolo Derivatives
| Property | Methyl analog | Ethyl analog |
|---|---|---|
| Reactivity | Stronger ester hydrolysis due to smaller alkyl group | Reduced hydrolysis rate |
| Synthesis | Requires precise control of thioester formation | Similar methods but with ethyl precursors |
| Biological activity | Comparable, depending on substituents | Similar therapeutic potential |
Research Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown significant promise in medicinal chemistry due to its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting specific enzymes such as c-Met and Pim-1 .
Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor. Its efficacy against c-Met and Pim-1 suggests that it could play a role in the development of targeted therapies for cancers characterized by aberrant signaling through these pathways .
Antimicrobial Activity
Initial studies have indicated that derivatives of this compound may possess antimicrobial properties. The triazolo-pyridazine framework is known for its ability to interact with biological targets effectively, suggesting potential applications in developing new antimicrobial agents .
Agricultural Applications
Due to its chemical structure and biological activity, this compound may also find applications in agrochemicals. Its ability to inhibit specific biological pathways can be leveraged to develop new pesticides or herbicides .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cells with IC50 values indicating significant potency. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of c-Met with implications for targeted cancer therapy. |
| Study C | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria with MIC values comparable to existing antibiotics. |
Mechanism of Action
The mechanism of action of Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and Pim-1 kinases, which are involved in cell signaling pathways that regulate cell growth and survival . By binding to the ATP-binding sites of these kinases, the compound disrupts their function, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Core Structural Variations
The triazolopyridazine scaffold is shared among several derivatives, but substituents and side chains dictate pharmacological and physicochemical properties.
Key Observations :
- Lipophilicity: The target’s butanoate ester increases logP compared to the acetic acid derivative (C₁₀H₁₂N₄O₂S), favoring membrane penetration.
- Bioactivity : Lin28-1632 (C₁₆H₁₆N₆O) demonstrates functional inhibition of Lin28 proteins via topical delivery, whereas AZD5153 (C₂₉H₃₅N₇O₃) targets epigenetic readers, emphasizing substituent-driven selectivity.
Functional Group Impact
- Ester vs. Carboxylic Acid : The target’s ester group may enhance metabolic stability compared to the carboxylic acid in 2-((3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid (C₁₀H₁₂N₄O₂S), which could exhibit higher solubility but lower bioavailability.
- Aromatic Substitutents : The p-tolyl group in the target provides steric bulk and hydrophobicity, contrasting with the methyl group in Lin28-1632, which may reduce binding specificity.
Target-Specific Insights
- Epigenetic Modulation : AZD5153’s methoxy-triazolopyridazine moiety binds bromodomains, implying that the target’s p-tolyl group could similarly engage hydrophobic reader domains.
- Enzyme Inhibition : Lin28-1632’s acetamide side chain facilitates interaction with Lin28 proteins; the target’s ester group may adopt a similar role in other enzyme systems.
Comparative Pharmacokinetics
- Solubility : The acetic acid derivative (C₁₀H₁₂N₄O₂S) has higher aqueous solubility (252.29 g/mol) than the target (364.40 g/mol) due to its ionizable carboxylate group.
- Metabolic Stability : Ester-containing compounds like the target are prone to hydrolysis, whereas amides (e.g., Lin28-1632) exhibit prolonged half-lives.
Biological Activity
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS Number: 852376-01-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 342.4 g/mol
- Structure : The compound features a triazolo-pyridazine moiety linked to a butanoate group via a thioether bond.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Research indicates that compounds in the triazolo-pyridazine class can inhibit key kinases and affect cell cycle regulation, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Evaluation : In vitro studies have shown that related compounds exhibit moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC values for some derivatives were reported as follows:
These results suggest that this compound may possess similar properties.
Enzyme Inhibition
The compound is believed to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. The inhibition of c-Met has been linked to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several triazolo-pyridazine derivatives on cancer cell lines using the MTT assay. The results indicated that compounds with similar structures to this compound showed promising anticancer activity and could serve as lead compounds for further development .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they could cause cell cycle arrest at the G0/G1 phase and trigger late apoptosis through mitochondrial pathways .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate, and how do reaction conditions influence yield?
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous compounds are synthesized via condensation of hydrazine derivatives with carbonyl intermediates, followed by thioether formation using mercaptoacetic acid esters . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Base catalysts like NaH or K₂CO₃ improve thiolate ion generation for sulfur-based coupling .
- Temperature control : Cyclization steps often require reflux (80–120°C) to achieve >75% yield .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- HPLC : Essential for purity assessment (>98% by reversed-phase C18 columns with UV detection at 254 nm) .
- 1H/13C NMR : Confirms regiochemistry of the triazolo-pyridazine core and thioether linkage. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm .
- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. How can computational methods predict the bioactivity of this compound against target enzymes?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes such as 14-α-demethylase (PDB: 3LD6). Key parameters include:
- Binding affinity : ΔG values < −7 kcal/mol suggest strong inhibition potential.
- Hydrogen bonding : Interactions with catalytic residues (e.g., His310 in 3LD6) enhance specificity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Contradictions often arise from dynamic effects or impurities. Strategies include:
Q. What are the mechanistic pathways for sulfur-based substitutions in triazolo-pyridazine systems?
Sulfur incorporation via nucleophilic aromatic substitution (SNAr) or radical pathways is common. For example:
- SNAr : Activated pyridazine rings react with thiols under basic conditions, forming C–S bonds with regioselectivity dictated by electron-withdrawing groups .
- Radical thiol-ene reactions : UV-initiated pathways enable regioselective thiolation without base .
Q. How does pH influence the compound’s stability in aqueous buffers?
Q. What experimental-computational feedback loops optimize reaction design for novel analogs?
ICReDD’s integrated approach combines:
Q. How can bioactivity discrepancies between in vitro and in silico models be addressed?
- Solvent effects : Simulate explicit solvent models (e.g., TIP3P water) in docking studies.
- Membrane permeability assays : Use Caco-2 cell models to validate computational logP predictions .
Methodological Challenges
Q. What purification techniques maximize yield for polar intermediates?
Q. How can safety protocols mitigate risks during large-scale synthesis?
Q. What strategies enhance regioselectivity in triazolo-pyridazine functionalization?
- Directing groups : Electron-donating substituents (e.g., p-tolyl) orient electrophilic attacks to the 6-position .
- Transition metal catalysis : Pd-mediated cross-couplings enable site-specific modifications .
Theoretical and Applied Frontiers
Q. How do quantum chemical studies inform electronic properties of the triazolo-pyridazine core?
DFT calculations (e.g., HOMO-LUMO gaps) reveal:
Q. What catalytic systems improve atom economy in thioether synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
